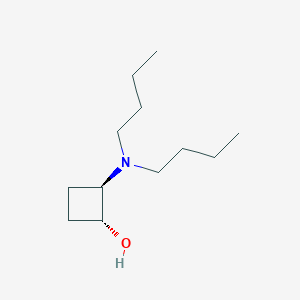
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclopentan-1-amine
Vue d'ensemble
Description
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclopentan-1-amine, also known as (1R,2R)-2-fluoro-N-ethoxypropylamine, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 92°C, and a molecular weight of 155.16 g/mol. This compound has become increasingly popular in the scientific community due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research by Malmakova et al. (2013) involved the synthesis of novel 3,7-diazabicyclo[3.3.1]nonane derivatives through Mannich cyclocondensation, aiming to explore the biological activity and spectral characteristics variations through substituent modifications at nitrogen atoms. This study highlights the chemical versatility and potential application in developing biologically active compounds (Malmakova et al., 2013).
Enzymatic Deracemization
Kolodiazhnyi et al. (2021) demonstrated the enzymatic deracemization process to obtain optically active vicinal fluorocyclopentanols and fluorocyclopentanamines, showcasing the method's efficiency in producing enantiomerically pure compounds. This process is crucial for the synthesis of compounds with specific stereochemical configurations, which can significantly impact their biological activity and pharmacological properties (Kolodiazhnyi et al., 2021).
Neurokinin-1 Receptor Antagonists
A study by Jiang et al. (2009) discussed the synthesis of hydroisoindoline-based neurokinin-1 (NK(1)) receptor antagonists, demonstrating a high affinity and brain penetration, crucial for developing treatments for nausea and vomiting induced by chemotherapy or surgery (Jiang et al., 2009).
Melanin-Concentrating Hormone Receptor 1 Antagonists
Research on novel melanin-concentrating hormone receptor 1 antagonists by Kasai et al. (2012) aimed to reduce food intake in rats with diet-induced obesity, showcasing the potential therapeutic applications of such compounds in treating obesity and related metabolic disorders (Kasai et al., 2012).
Propriétés
IUPAC Name |
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FNO/c1-2-13-8-4-7-12-10-6-3-5-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNHMJPMIUYAHX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN[C@@H]1CCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485483.png)
![trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485485.png)
![5-{[trans-2-Hydroxycyclobutyl]amino}-2-methylphenol](/img/structure/B1485486.png)

![trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485488.png)



![trans-2-{[(Oxolan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485495.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)
![trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol](/img/structure/B1485498.png)
![1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485500.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)
![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)